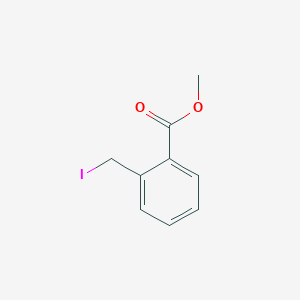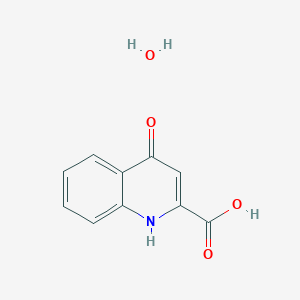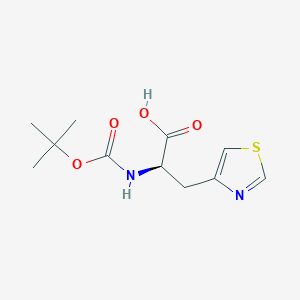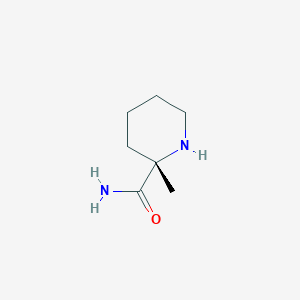
(2S)-2-methylpiperidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-methylpiperidine-2-carboxamide, also known as N-methylprolinamide, is a cyclic amide compound that has been studied extensively for its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail. In
Mecanismo De Acción
The mechanism of action of (2S)-2-methylpiperidine-2-carboxamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in DNA synthesis and cell division. Additionally, (2S)-2-methylpiperidine-2-carboxamide may also interfere with the replication of viral RNA and DNA.
Efectos Bioquímicos Y Fisiológicos
(2S)-2-methylpiperidine-2-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, (2S)-2-methylpiperidine-2-carboxamide has been found to inhibit the production of cytokines, which are proteins that play a role in the immune response. This compound has also been found to inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2S)-2-methylpiperidine-2-carboxamide in lab experiments is its wide range of biological activities. This compound has been found to exhibit antitumor, antiviral, and antibacterial activities, making it a promising candidate for the development of new drugs. Additionally, (2S)-2-methylpiperidine-2-carboxamide is relatively easy to synthesize and can be obtained in high yield and purity.
However, there are also some limitations associated with the use of (2S)-2-methylpiperidine-2-carboxamide in lab experiments. One of the main limitations is its potential toxicity. This compound has been found to be toxic to some cell lines at high concentrations. Additionally, (2S)-2-methylpiperidine-2-carboxamide may interact with other drugs and xenobiotics, leading to potential drug-drug interactions.
Direcciones Futuras
There are several future directions that could be explored in the field of (2S)-2-methylpiperidine-2-carboxamide research. One potential direction is the development of new drugs based on the structure of (2S)-2-methylpiperidine-2-carboxamide. This compound has been found to exhibit a wide range of biological activities, making it a promising candidate for drug development.
Another potential direction is the study of the mechanism of action of (2S)-2-methylpiperidine-2-carboxamide. Further research is needed to fully understand the biochemical and physiological effects of this compound and how it interacts with other molecules in the body.
Conclusion:
In conclusion, (2S)-2-methylpiperidine-2-carboxamide is a cyclic amide compound that has been studied extensively for its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail. (2S)-2-methylpiperidine-2-carboxamide has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial activities. While there are some limitations associated with the use of this compound in lab experiments, it remains a promising candidate for the development of new drugs.
Métodos De Síntesis
(2S)-2-methylpiperidine-2-carboxamide has been synthesized using various methods, including the reaction of (2S)-2-methylpiperidine-2-carboxamideine with acetic anhydride and the reaction of (2S)-2-methylpiperidine-2-carboxamideine with methanesulfonyl chloride. One of the most commonly used methods for synthesizing this compound is the reaction of (2S)-2-methylpiperidine-2-carboxamideine with thionyl chloride in the presence of triethylamine. This reaction yields (2S)-2-methylpiperidine-2-carboxamide in high yield and purity.
Aplicaciones Científicas De Investigación
(2S)-2-methylpiperidine-2-carboxamide has been studied extensively for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial activities. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, (2S)-2-methylpiperidine-2-carboxamide has been found to be effective against several viral infections, including HIV, herpes simplex virus, and influenza virus.
Propiedades
Número CAS |
132235-44-0 |
|---|---|
Nombre del producto |
(2S)-2-methylpiperidine-2-carboxamide |
Fórmula molecular |
C7H14N2O |
Peso molecular |
142.2 g/mol |
Nombre IUPAC |
(2S)-2-methylpiperidine-2-carboxamide |
InChI |
InChI=1S/C7H14N2O/c1-7(6(8)10)4-2-3-5-9-7/h9H,2-5H2,1H3,(H2,8,10)/t7-/m0/s1 |
Clave InChI |
UJJZRIQSYSSYFS-ZETCQYMHSA-N |
SMILES isomérico |
C[C@]1(CCCCN1)C(=O)N |
SMILES |
CC1(CCCCN1)C(=O)N |
SMILES canónico |
CC1(CCCCN1)C(=O)N |
Sinónimos |
2-Piperidinecarboxamide,2-methyl-,(S)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



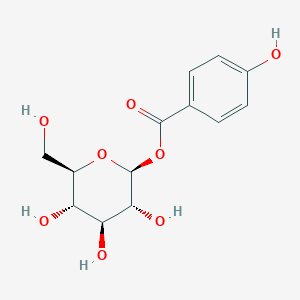
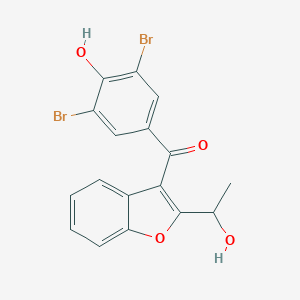
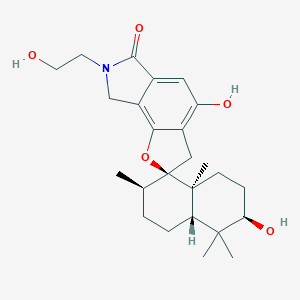
![[RuCl(benzene)(R)-BINAP]Cl](/img/structure/B160392.png)
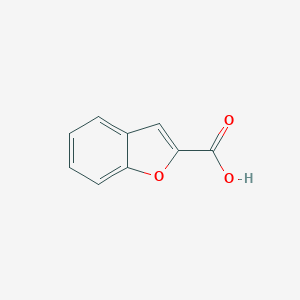
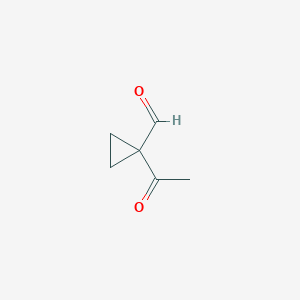
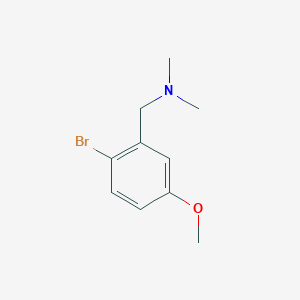
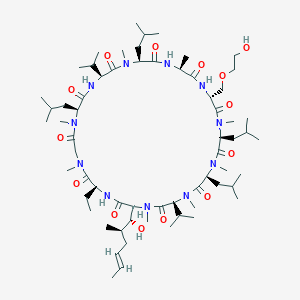
![Benzo[b]thiophene-2-carboxylic acid](/img/structure/B160401.png)
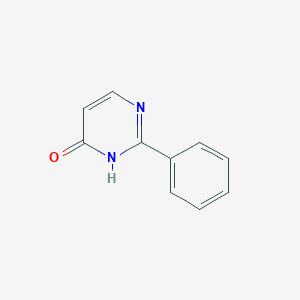
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160403.png)
